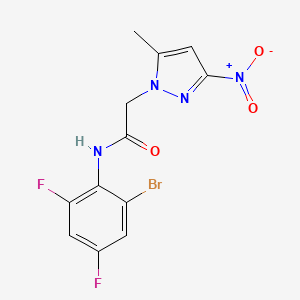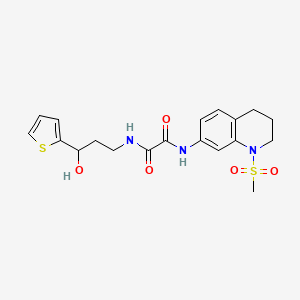
1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one, also known as Cmpd 1, is a pyrrolidin-2-one derivative that has been of interest to researchers due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one 1 is not fully understood. However, studies have suggested that 1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one 1 may exert its anti-cancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway. It may also inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one 1 has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activities, 1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one 1 has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli. It has also been found to have antioxidant activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one 1 in lab experiments is its potential therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, which may make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one 1. One direction is to further investigate its anti-cancer activity and potential use as a cancer therapeutic. Another direction is to study its anti-inflammatory activity and potential use in treating inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify potential drug targets.
Synthesemethoden
The synthesis of 1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one 1 has been described in several research articles. One method involves the reaction of 1-ethyl-1H-benzimidazole-2-carbaldehyde with 5-chloro-2-methoxyaniline in the presence of acetic acid and acetic anhydride to produce the intermediate 1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)but-3-en-2-one. This intermediate is then cyclized with pyrrolidine-2,5-dione to yield 1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one 1.
Wissenschaftliche Forschungsanwendungen
1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one 1 has been studied for its potential therapeutic applications in various diseases. One study found that 1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one 1 has anti-cancer activity against human breast cancer cells by inducing cell cycle arrest and apoptosis. Another study showed that 1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one 1 has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one 1 has been found to have antifungal activity against Candida albicans.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-3-23-16-7-5-4-6-15(16)22-20(23)13-10-19(25)24(12-13)17-11-14(21)8-9-18(17)26-2/h4-9,11,13H,3,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJGJBHQSUYDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2786987.png)
![7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2786988.png)
![3-[(Dimethylamino)methyl]cyclobutane-1-carboxylic acid;hydrochloride](/img/structure/B2786991.png)

![2-[(3-Bromophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-one](/img/structure/B2786994.png)
![2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2786995.png)

![1-benzyl-5-cyclohexyl-3-(2,4-dimethoxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2786999.png)
![Methyl[2-(piperidin-4-yl)ethyl]amine dihydrochloride](/img/structure/B2787000.png)

![3-[(3-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2787003.png)

